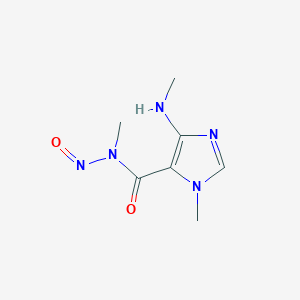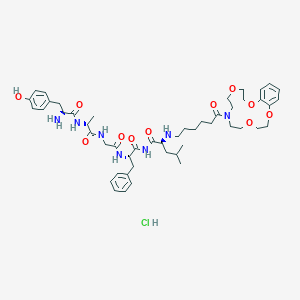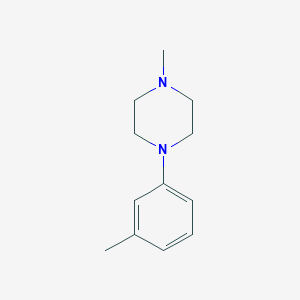
1-Methyl-4-(3-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(3-methylphenyl)piperazine (MMPP) is a synthetic compound that belongs to the class of piperazine derivatives. MMPP has been widely studied for its potential use in medicinal chemistry due to its unique pharmacological properties.
作用機序
The mechanism of action of 1-Methyl-4-(3-methylphenyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-Methyl-4-(3-methylphenyl)piperazine has been shown to activate the p38 MAPK pathway, which is involved in cell growth and differentiation. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response. 1-Methyl-4-(3-methylphenyl)piperazine has also been shown to regulate the expression of various genes involved in cell cycle regulation and apoptosis.
生化学的および生理学的効果
1-Methyl-4-(3-methylphenyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression. 1-Methyl-4-(3-methylphenyl)piperazine has also been found to reduce oxidative stress and lipid peroxidation, which are associated with various diseases, including neurodegenerative disorders. In addition, 1-Methyl-4-(3-methylphenyl)piperazine has been found to modulate the levels of various neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and cognitive function.
実験室実験の利点と制限
One advantage of using 1-Methyl-4-(3-methylphenyl)piperazine in lab experiments is its high potency and selectivity. 1-Methyl-4-(3-methylphenyl)piperazine has been found to have significant activity against various diseases at low concentrations. Another advantage is its stability and ease of synthesis, which makes it a cost-effective compound for research purposes. However, one limitation of using 1-Methyl-4-(3-methylphenyl)piperazine in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of 1-Methyl-4-(3-methylphenyl)piperazine to minimize its toxicity and maximize its therapeutic potential.
将来の方向性
There are several future directions for the research on 1-Methyl-4-(3-methylphenyl)piperazine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in combination therapy with other drugs to enhance its therapeutic efficacy. In addition, future studies could focus on optimizing the synthesis method of 1-Methyl-4-(3-methylphenyl)piperazine to improve its yield and purity. Finally, more studies are needed to evaluate the safety and efficacy of 1-Methyl-4-(3-methylphenyl)piperazine in preclinical and clinical trials.
Conclusion:
In conclusion, 1-Methyl-4-(3-methylphenyl)piperazine is a synthetic compound that has shown promising potential for use in medicinal chemistry. Its unique pharmacological properties make it a valuable compound for research purposes. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in preclinical and clinical trials.
合成法
The synthesis of 1-Methyl-4-(3-methylphenyl)piperazine involves the reaction between 3-methylbenzylamine and methyl iodide in the presence of sodium hydride. The resulting product is then treated with piperazine to obtain 1-Methyl-4-(3-methylphenyl)piperazine. This method has been optimized to produce high yields of 1-Methyl-4-(3-methylphenyl)piperazine with minimal impurities.
科学的研究の応用
1-Methyl-4-(3-methylphenyl)piperazine has been extensively studied for its potential use as a therapeutic agent. It has been shown to have significant activity against various diseases, including cancer, inflammation, and neurological disorders. 1-Methyl-4-(3-methylphenyl)piperazine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 1-Methyl-4-(3-methylphenyl)piperazine has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
CAS番号 |
151657-72-6 |
|---|---|
製品名 |
1-Methyl-4-(3-methylphenyl)piperazine |
分子式 |
C12H18N2 |
分子量 |
190.28 g/mol |
IUPAC名 |
1-methyl-4-(3-methylphenyl)piperazine |
InChI |
InChI=1S/C12H18N2/c1-11-4-3-5-12(10-11)14-8-6-13(2)7-9-14/h3-5,10H,6-9H2,1-2H3 |
InChIキー |
PVFIDFYACCGDBG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C |
正規SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




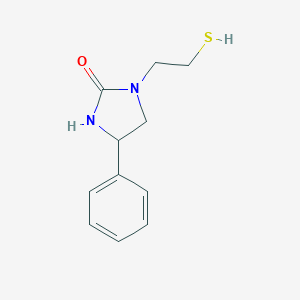
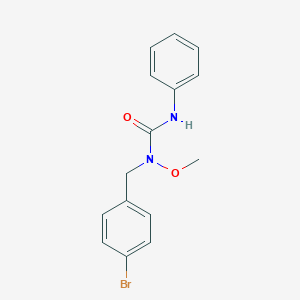


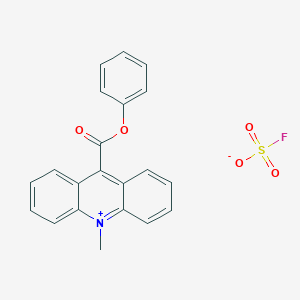
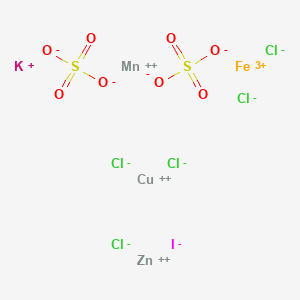
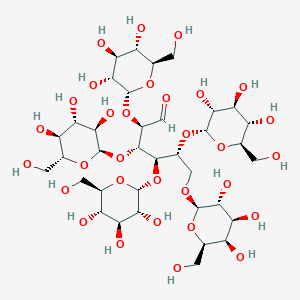
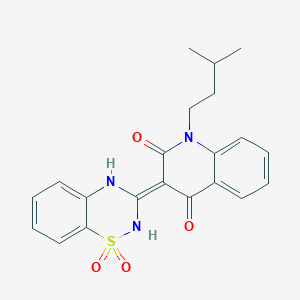
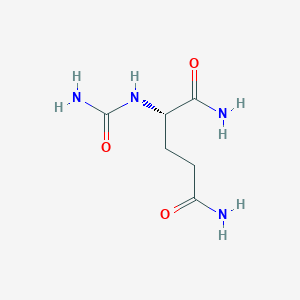
![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)
